N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-methylbenzene-1-sulfonamide
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) group linked via a methylene bridge to a sulfonamide moiety substituted with a 3-methylbenzene ring. The compound’s structural motifs suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide inhibitors or modulators .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-11-3-2-4-13(7-11)21(17,18)16-9-12-5-6-14-15(8-12)20-10-19-14/h2-8,16H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGFJMQEXVHJHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-methylbenzene-1-sulfonamide typically involves the reaction of 1,3-benzodioxole with 3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzodioxole moiety can interact with aromatic residues in the target protein, while the sulfonamide group can form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide (Capsaicin Analogue)
- Structural Differences : The absence of the 3-methyl group on the benzene ring distinguishes this compound from the target molecule.
- The capsaicin analogue’s biological activity (e.g., TRPV1 receptor modulation) suggests that the target compound might also interact with similar pathways .
- Crystallographic Data : The capsaicin analogue’s structure was validated via X-ray diffraction (SHELX software), revealing key bond lengths (e.g., S–N = 1.63 Å) and angles consistent with sulfonamide geometry. Comparable analysis for the target compound would clarify substituent-induced conformational changes .
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide
- Substituent Effects : The addition of 3,4-dichloro and 2-methoxy groups on the benzene ring increases electron-withdrawing and steric bulk compared to the target compound’s 3-methyl group.
- Pharmacological Relevance : Chlorine and methoxy substituents often enhance binding to hydrophobic enzyme pockets (e.g., carbonic anhydrase), suggesting the target compound’s methyl group may offer a balance between activity and selectivity .
N-(1H-Benzo[d]imidazol-5-yl)-1-phenylmethanesulfonamide
- Heterocyclic Variation : Replacement of benzodioxole with a benzoimidazole ring introduces nitrogen atoms capable of hydrogen bonding.
- Activity Profile: Benzoimidazole sulfonamides are known for kinase inhibition (e.g., JAK2), implying that the target compound’s benzodioxole group might prioritize different target classes (e.g., GPCRs or ion channels) .
5-[1-(3-Fluorobenzenesulfonyl)piperidin-3-yl]-1,3,4-thiadiazole-2-carboxamide Derivatives
- Scaffold Diversity : The thiadiazole-carboxamide core diverges from the target’s sulfonamide-benzodioxole system.
Key Comparative Data
Research Findings and Implications
- Structural Flexibility : The benzodioxole-sulfonamide scaffold permits diverse substitutions, enabling optimization for target specificity. Methyl groups (as in the target compound) offer moderate lipophilicity, while halogens or heterocycles enhance binding but may increase toxicity .
- Safety Considerations : Benzodioxole-containing compounds (e.g., 3-(2H-1,3-benzodioxol-5-yl)-2-methylpropanal) are flagged as sensitizers under CLP regulations, suggesting the need for rigorous toxicity profiling of the target compound .
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-methylbenzene-1-sulfonamide, also known as a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 253.30 g/mol. Its structure includes a benzodioxole moiety that is linked to a sulfonamide group, which is known for its diverse pharmacological properties.
Antimicrobial Properties
Recent studies have demonstrated that sulfonamide derivatives exhibit notable antimicrobial activities. For instance, this compound has shown effectiveness against various bacterial strains:
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Moderate to high activity |
| Escherichia coli | Moderate activity |
| Pseudomonas aeruginosa | Low activity |
Research indicates that the compound inhibits bacterial growth by interfering with folate synthesis pathways, similar to traditional sulfonamides .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays. The DPPH radical scavenging assay showed that it possesses significant free radical scavenging activity, which is crucial for mitigating oxidative stress in biological systems .
The mechanism by which this compound exerts its biological effects primarily involves:
- Inhibition of Enzyme Activity : The compound acts as a competitive inhibitor for enzymes involved in folate metabolism.
- Radical Scavenging : It donates electrons to free radicals, stabilizing them and preventing cellular damage.
Study on Antimicrobial Efficacy
A comprehensive study published in 2018 investigated the antimicrobial properties of various sulfonamide derivatives, including this compound. The study utilized both in vitro and in vivo models to assess the efficacy against a range of pathogens. Results indicated that this compound was particularly effective against Gram-positive bacteria and displayed synergistic effects when combined with other antibiotics .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and target enzymes. These studies suggest that the compound binds effectively to the active sites of key enzymes involved in bacterial metabolism, thus inhibiting their function .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-methylbenzene-1-sulfonamide, and how is structural integrity validated?
- Methodology :
- Synthesis : Utilize nucleophilic substitution between 3-methylbenzenesulfonyl chloride and 1,3-benzodioxol-5-ylmethylamine. Optimize reaction conditions (e.g., anhydrous DCM, 0–5°C, 12–24 hours) to minimize side reactions like sulfonamide hydrolysis .
- Characterization : Confirm structure via ¹H/¹³C NMR (e.g., aromatic protons at δ 6.7–7.5 ppm, methyl groups at δ 2.3–2.5 ppm) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks .
- Data Table :
| Reaction Step | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Sulfonylation | DCM | 0–5°C | 65–75 |
| Purification | Ethanol | RT | 90–95 |
Q. What key functional groups influence the compound’s reactivity and bioactivity?
- Functional Groups :
- 1,3-Benzodioxole : Enhances metabolic stability and π-π stacking with aromatic residues in target proteins .
- Sulfonamide : Participates in hydrogen bonding with enzyme active sites (e.g., carbonic anhydrase inhibitors) .
- Methodology :
- Use FT-IR to identify sulfonamide S=O stretches (~1350 cm⁻¹) and benzodioxole C-O-C vibrations (~1250 cm⁻¹) .
Q. How is initial biological activity assessed for this compound?
- Methodology :
- In vitro assays : Screen against enzyme targets (e.g., cyclooxygenase-2, COX-2) using fluorescence-based inhibition assays. Measure IC₅₀ values with dose-response curves (0.1–100 µM) .
- Cytotoxicity : Test in HEK-293 or HepG2 cell lines via MTT assay to rule out nonspecific toxicity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodology :
- Substituent variation : Synthesize analogs with halogen (Cl, F) or methoxy groups at the 3-methylbenzene ring. Compare bioactivity using IC₅₀ values .
- Data Table :
| Substituent | COX-2 IC₅₀ (µM) | Solubility (mg/mL) |
|---|---|---|
| -CH₃ | 1.2 | 0.15 |
| -Cl | 0.8 | 0.09 |
| -OCH₃ | 2.5 | 0.25 |
Q. What computational strategies predict target interactions and binding affinity?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with COX-2 (PDB: 5KIR). Prioritize poses with sulfonamide H-bonding to Gln192/His90 .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .
Q. How can contradictions in reactivity data (e.g., sulfonamide hydrolysis rates) be resolved?
- Methodology :
- Kinetic studies : Compare hydrolysis rates in buffers (pH 4–9) via HPLC. Identify pH-dependent degradation pathways .
- Isotope labeling : Use ¹⁸O-water to trace oxygen incorporation into hydrolysis products .
Q. What challenges arise in crystallographic data refinement for this compound?
- Methodology :
- Software : Use SHELXL (via WinGX) for refinement. Address disorder in benzodioxole methyl groups using PART/ISOR constraints .
- Validation : Check R-factor convergence (<5%) and ADPs for anisotropic displacement .
Q. How can solubility limitations be addressed for in vivo studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
